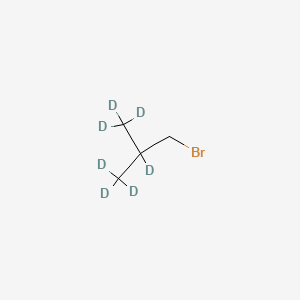

1-Bromo-2-methylpropane-d7

Overview

Description

1-Bromo-2-methylpropane, also known as isobutyl bromide, is a compound with the molecular formula C4H9Br and a molecular weight of 137.02 . It’s considered a questionable carcinogen with experimental neoplastigenic data. It’s moderately toxic by the intraperitoneal route and is a dangerous fire hazard when exposed to heat or flame .

Synthesis Analysis

1-Bromo-2-methylpropane can be synthesized in a reaction with 1-ethylimidazole in a 140 °C oil bath to yield 97% 1-ethyl-1,3-isobutylimidazolium bromide .Molecular Structure Analysis

The molecular structure of 1-Bromo-2-methylpropane can be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

1-Bromo-2-methylpropane has been used in various chemical reactions. For instance, it has been used in a reaction with 1-ethylimidazole in a 140 °C oil bath to yield 97% 1-ethyl-1,3-isobutylimidazolium bromide .Physical And Chemical Properties Analysis

1-Bromo-2-methylpropane is a liquid at 20°C with a density of 1.26 g/mL . It has a boiling point of 92°C and a melting point of -117°C . It is slightly soluble in water with a solubility of 0.51 g/L .Scientific Research Applications

Radiosynthesis for PET Tracers

Radiosynthesis of compounds like 1-iodo-2-[11 C]methylpropane and 2-methyl-1-[11 C]propanol has been explored for developing positron emission tomography (PET) tracers. These compounds serve as reagents in further radiosynthesis reactions, demonstrating their utility in creating biologically active compounds for imaging and diagnostic purposes (Rotteveel et al., 2017).

Chemical Synthesis and Reactions

The synthesis and study of novel compounds, such as Schiff-base zinc(II) complexes derived from reactions involving bromo- and alkoxy-substituted molecules, reveal the importance of such chemical entities in understanding molecular interactions, structural characterization, and exploring their antibacterial activities (Guo, 2011). These studies underscore the role of brominated compounds in synthesizing materials with potential applications in medicinal chemistry.

Material Science and Polymer Chemistry

The chemical modification of polymers through processes such as bromination and further functionalization demonstrates diversified applications, including the synthesis of water-soluble brush polymers and polyelectrolytes. These materials find applications in stabilizing heterophase polymerization and examining their ionic conducting properties, showcasing the utility of brominated compounds in developing new polymeric materials with specific properties (Yuan et al., 2011).

Biochemical and Toxicological Studies

The toxicological and biochemical effects of compounds like 1-bromopropane have been extensively studied, providing insights into their impact on human health and safety. For example, research on 1-bromopropane's neurotoxicity offers valuable data on occupational exposure risks and health outcomes, emphasizing the need for understanding the biological effects of such chemicals (Ichihara et al., 2012).

Mechanism of Action

Target of Action

The primary target of 1-Bromo-2-methylpropane-d7 is the carbon atom in organic compounds. This compound, being a halogenated alkane, is often used in various synthetic preparations .

Mode of Action

1-Bromo-2-methylpropane-d7, a tertiary halogenoalkane, reacts via an SN1 mechanism . In this mechanism, the reaction rate depends only on the alkyl halide concentration and is independent of the water concentration . This is because the rate-limiting step involves the ionization of the alkyl halide to form a carbocation, which is then attacked by a nucleophile .

Biochemical Pathways

As a halogenated alkane, it is known to participate in nucleophilic substitution reactions, which are fundamental to many biochemical processes .

Pharmacokinetics

As a small, non-polar molecule, it is likely to have good membrane permeability, which could influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of 1-Bromo-2-methylpropane-d7 is the formation of new organic compounds through nucleophilic substitution reactions . The exact molecular and cellular effects would depend on the specific reaction conditions and the other compounds involved.

Action Environment

The efficacy and stability of 1-Bromo-2-methylpropane-d7 can be influenced by various environmental factors. For instance, the reaction rate of the SN1 mechanism can be affected by the solvent used. Polar protic solvents, which can stabilize the transition state and carbocation intermediate, tend to speed up the rate of SN1 reactions . Additionally, temperature can also influence the reaction rate and product distribution .

Safety and Hazards

1-Bromo-2-methylpropane is highly flammable and causes skin and eye irritation. It may also cause respiratory irritation. It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing. It should be kept away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name |

2-(bromomethyl)-1,1,1,2,3,3,3-heptadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3/i1D3,2D3,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVFKOKELQSXIQ-UAVYNJCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CBr)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501266816 | |

| Record name | Propane-1,1,1,2,3,3,3-d7, 2-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501266816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-methylpropane-d7 | |

CAS RN |

344299-41-8 | |

| Record name | Propane-1,1,1,2,3,3,3-d7, 2-(bromomethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344299-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane-1,1,1,2,3,3,3-d7, 2-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501266816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-fluoro-2,3-dihydro-3-(S)-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-Carboxylic Acid](/img/structure/B569142.png)

![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C](/img/structure/B569151.png)